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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of JNJ-

47965567 to mice, with a focus on intraperitoneal injection. The protocols detailed below are

based on established preclinical studies and are intended to guide researchers in designing

their own experiments.

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion

channel that plays a role in neuroinflammation.[1][2] It is a brain-penetrant compound, making it

a valuable tool for investigating the role of the central P2X7 receptor in various neurological

disease models in rodents.[1]

Data Presentation
The following tables summarize the quantitative data from key studies on the intraperitoneal

administration of JNJ-47965567 in mice.

Table 1: JNJ-47965567 Administration Parameters in Mice
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Parameter Details Reference

Route of Administration Intraperitoneal (i.p.) injection [3][4][5]

Dosage 30 mg/kg [3][4][5]

Vehicle

2-(hydroxypropyl)-beta-

cyclodextrin or 30% SBE-β-

cyclodextrin

[3][5]

Frequency Three or four times per week [3][4]

Animal Model
SOD1G93A mice (model for

Amyotrophic Lateral Sclerosis)
[3][4][5]

Table 2: Summary of In Vivo Study Outcomes with JNJ-47965567 in SOD1G93A Mice

Study Focus
Administration
Schedule

Key Findings Reference

Disease Progression

30 mg/kg, i.p., three

times a week from

disease onset

Did not alter disease

progression, weight

loss, motor

coordination, or

survival.

[3]

Disease Onset and

Progression

30 mg/kg, i.p., four

times a week from

pre-symptomatic

stage (P60)

Delayed disease

onset, reduced body

weight loss, and

improved motor

coordination in female

mice; no significant

effects in male mice.

Did not increase

overall lifespan.

[4][6][7][8][9][10]
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The following are detailed methodologies for the preparation and intraperitoneal administration

of JNJ-47965567 to mice.

Protocol 1: Preparation of JNJ-47965567 Solution
Materials:

JNJ-47965567 powder

2-(hydroxypropyl)-beta-cyclodextrin (HPβCD) or Sulfobutylether-β-cyclodextrin (SBE-β-

cyclodextrin)

Sterile, pyrogen-free saline (0.9% NaCl) or water for injection

Sterile vials

Vortex mixer

Analytical balance

Procedure:

Calculate the required amount of JNJ-47965567 and cyclodextrin based on the desired

concentration and final volume. For a 30% cyclodextrin solution, dissolve 300 mg of

cyclodextrin per ml of sterile saline or water.

Weigh the calculated amount of JNJ-47965567 powder accurately.

In a sterile vial, prepare the 30% cyclodextrin vehicle by dissolving the appropriate amount of

HPβCD or SBE-β-cyclodextrin in sterile saline or water.

Gradually add the JNJ-47965567 powder to the cyclodextrin solution while vortexing to

ensure complete dissolution. The solution should be clear and free of visible particles.

Store the prepared solution appropriately, protected from light, and as recommended by the

manufacturer.

Protocol 2: Intraperitoneal (i.p.) Administration in Mice
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Materials:

Prepared JNJ-47965567 solution

Sterile syringes (e.g., 1 mL)

Sterile needles (e.g., 25-27 gauge)

Mouse restraint device (optional)

70% ethanol for disinfection

Procedure:

Accurately determine the weight of each mouse to calculate the precise volume of the JNJ-

47965567 solution to be administered (based on a 30 mg/kg dose).

Gently restrain the mouse. Proper handling techniques are crucial to minimize stress and

ensure accurate injection.

Position the mouse to expose the lower abdominal area. The injection site should be in the

lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the

bladder or cecum.

Swab the injection site with 70% ethanol.

Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

Aspirate gently to ensure that the needle has not entered a blood vessel or organ.

Slowly inject the calculated volume of the JNJ-47965567 solution.

Withdraw the needle and return the mouse to its cage.

Monitor the mouse for any adverse reactions following the injection.

Mandatory Visualizations
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JNJ-47965567 acts as an antagonist to the P2X7 receptor. The activation of this receptor by

extracellular ATP triggers a cascade of downstream signaling events.
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Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of

JNJ-47965567 in a mouse model of neurological disease.
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Caption: A generalized experimental workflow for in vivo studies with JNJ-47965567.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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